![molecular formula C18H17NO3 B6409614 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% CAS No. 1261914-54-8](/img/structure/B6409614.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, or 3-CPA-2-MBA, is an organic compound belonging to the class of carboxylic acids. It has a molecular formula of C14H15NO3 and a molecular weight of 249.27 g/mol. This compound has been studied extensively in the scientific literature due to its interesting properties, including its use as a synthetic intermediate and its potential applications in drug research.
Wirkmechanismus
3-CPA-2-MBA acts as an inhibitor of PDE5, which is an enzyme involved in the regulation of blood pressure. Specifically, PDE5 is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is a molecule involved in the relaxation of the smooth muscle cells of the arteries. By inhibiting PDE5, 3-CPA-2-MBA helps to maintain elevated levels of cGMP, resulting in the relaxation of the smooth muscle cells and the lowering of blood pressure.
Biochemical and Physiological Effects
3-CPA-2-MBA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 3-CPA-2-MBA is a potent inhibitor of PDE5, with an IC50 value of 0.08 μM. Additionally, 3-CPA-2-MBA has been shown to have anti-inflammatory and antioxidant properties in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-CPA-2-MBA has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 181-183°C and a boiling point of >300°C. Additionally, it is readily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. However, 3-CPA-2-MBA also has some limitations for use in laboratory experiments. For example, it is toxic and should be handled with care. Additionally, it is a relatively expensive compound, making it unsuitable for some experiments.
Zukünftige Richtungen
Given the potential applications of 3-CPA-2-MBA, there are several future directions for research. For example, further studies could be conducted to explore the biochemical and physiological effects of 3-CPA-2-MBA in vivo. Additionally, research could be conducted to explore the potential therapeutic applications of 3-CPA-2-MBA, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to explore the potential of 3-CPA-2-MBA as a synthetic intermediate for the preparation of other compounds.
Synthesemethoden
3-CPA-2-MBA is synthesized through a two-step reaction. First, the starting material, 3-chloro-2-methylbenzoic acid, is reacted with cyclopropylamine in the presence of a base (such as sodium ethoxide). This reaction produces 3-cyclopropylaminocarbonyl-2-methylbenzoic acid. This intermediate is then reacted with a Grignard reagent (such as magnesium bromide) in the presence of a base (such as sodium hydroxide) to form 3-CPA-2-MBA.
Wissenschaftliche Forschungsanwendungen
3-CPA-2-MBA has been studied extensively in the scientific literature due to its interesting properties. It has been used as a synthetic intermediate in the synthesis of other compounds, particularly for the preparation of phosphonates. Additionally, 3-CPA-2-MBA has been studied for its potential applications in drug research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure.
Eigenschaften
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-15(6-3-7-16(11)18(21)22)12-4-2-5-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBXYYUAHPEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691730 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid | |
CAS RN |
1261914-54-8 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


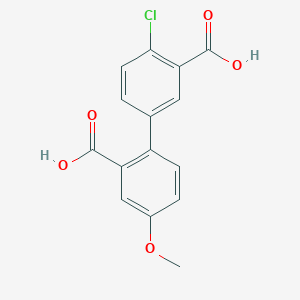

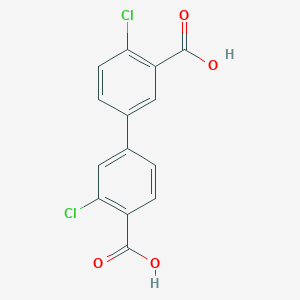
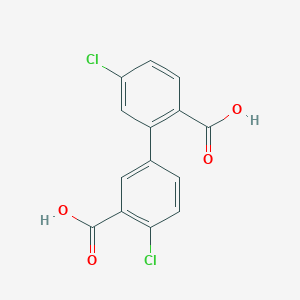
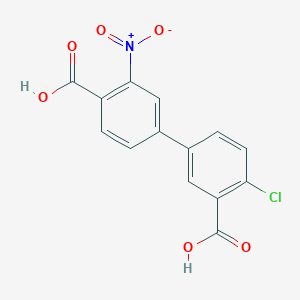

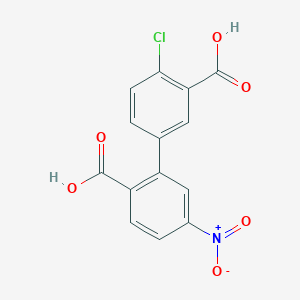
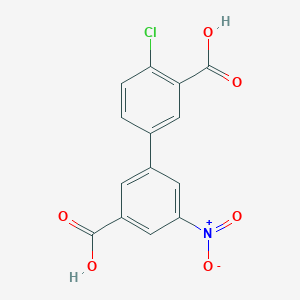
![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)